3-Ethyl-2-imine Meloxicam is a derivative of Meloxicam, which is a nonsteroidal anti-inflammatory drug (NSAID) widely used for treating pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. The compound has a molecular formula of and a molecular weight of approximately 379.45 g/mol. Its IUPAC name is N-(3-ethyl-5-methyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide, indicating its complex structure and functional groups that contribute to its pharmacological properties .
3-Ethyl-2-imine Meloxicam is classified as an impurity of Meloxicam, often referred to as Impurity D in pharmaceutical contexts. It is synthesized through modifications of the parent compound Meloxicam, which itself is derived from the condensation of specific chemical precursors . The compound is primarily utilized in scientific research to explore its properties and potential applications in pharmacology.
The synthesis of 3-Ethyl-2-imine Meloxicam involves several critical steps:
The synthesis may require specific solvents such as dimethyl sulfoxide or ethanol, along with precise temperature and pressure controls to optimize yields. The process also typically involves purification steps such as recrystallization or chromatography to isolate the final product from by-products .
The molecular structure of 3-Ethyl-2-imine Meloxicam features several key components:
Key structural data include:
3-Ethyl-2-imine Meloxicam can participate in various chemical reactions, including:
This reaction can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxides or other oxidized derivatives .
Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride to modify functional groups within the molecule.
Substitution reactions are possible where existing functional groups are replaced by others using halogens or alkylating agents, allowing for further derivatization of the compound.
The mechanism of action for 3-Ethyl-2-imine Meloxicam aligns closely with that of its parent compound, Meloxicam. It primarily functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the biosynthesis of prostaglandins—mediators involved in inflammation and pain signaling. By reducing prostaglandin production, this compound effectively alleviates pain and inflammation associated with various conditions .
3-Ethyl-2-imine Meloxicam exhibits characteristics typical of solid organic compounds:
Key chemical properties include:
Relevant data on melting points, boiling points, and specific reactivity profiles should be determined through experimental studies for precise applications in research settings.
Scientific applications of 3-Ethyl-2-imine Meloxicam predominantly lie within pharmacological research. It is utilized to study:
3-Ethyl-2-imine Meloxicam (C₁₆H₁₇N₃O₄S₂; CAS 1331636-17-9) is a structurally modified analog of the nonsteroidal anti-inflammatory drug (NSAID) meloxicam. It features an ethyl-substituted imine group at the thiazole ring’s C2 position, replacing the parent compound’s thiazolyl-hydroxyl moiety. This modification creates a planar benzothiazine-thiazole configuration stabilized by an intramolecular hydrogen bond between the imine nitrogen and the adjacent carboxamide carbonyl oxygen [7] [10]. The molecular weight of 379.45 g/mol and lipophilicity (logP ≈ 2.8) enhance membrane permeability compared to conventional meloxicam [6].
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇N₃O₄S₂ |
CAS Number | 1331636-17-9 |
Accurate Mass | 379.066 g/mol |
SMILES | CCN1C=C(C)SC1=NC(=O)C2=C(O)c3ccccc3S(=O)(=O)N2C |
Purity (HPLC) | >95% |
Primary Application | Analytical reference standard |
Functionally, this derivative retains COX-2 inhibitory potential due to conserved benzothiazine pharmacophore, though the imine modification may alter binding kinetics. Unlike sudoxicam (a hepatotoxic meloxicam precursor lacking the thiazole C5 methyl group), the ethyl-imine substitution in this analog likely mitigates bioactivation risks by impeding cytochrome P450-mediated epoxidation—a known pathway for thiazole ring cleavage and reactive metabolite formation [5]. Its primary research utility lies in serving as a metabolite analog or isotopic labeling scaffold for pharmacokinetic studies [10].
Deuterium-labeled analogs of 3-Ethyl-2-imine Meloxicam, such as 3-Ethyl-2-imine Meloxicam-d₅ (C₁₆H₁₂D₅N₃O₄S₂; MW 384.48 g/mol), incorporate stable deuterium isotopes at specific alkyl positions to enable precise tracing of drug metabolism without altering biological activity [4]. The kinetic isotope effect (KIE) from C-D bonds (versus C-H) slows enzymatic degradation, prolonging half-life and reducing toxic metabolite generation. For instance, deuteration at the ethyl group or methyl substituents could impede cytochrome P450-mediated oxidations—critical for NSAIDs prone to thiazole bioactivation [5].
Compound | Molecular Formula | Molecular Weight | Application |
---|---|---|---|
3-Ethyl-2-imine Meloxicam-d₅ | C₁₆H₁₂D₅N₃O₄S₂ | 384.48 | Metabolic stability studies |
Meloxicam-d₃-1 | C₁₄H₁₀D₃N₃O₄S₂ | 354.42 | COX inhibition assays [2] |
These isotopes are indispensable in:
Current research objectives focus on three domains:
Critical knowledge gaps persist:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4